Product packaging for Ethyl 4-chloro-1H-pyrrole-2-carboxylate(Cat. No.:CAS No. 1254110-74-1)

Ethyl 4-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B1403380
CAS No.: 1254110-74-1
M. Wt: 173.6 g/mol
InChI Key: PSYBXZKEVKPOFH-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

Ethyl 4-chloro-1H-pyrrole-2-carboxylate belongs to the class of halogenated pyrrole carboxylate esters, specifically categorized as a chloro-substituted ethyl pyrrolate derivative. The compound is systematically classified within the broader family of aromatic heterocyclic compounds, where the pyrrole ring serves as the fundamental structural unit. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, reflecting its structural composition of an ethyl ester group attached to the carboxylic acid functionality at the 2-position of a pyrrole ring that carries a chlorine atom at the 4-position.

The molecular formula of this compound is C₇H₈ClNO₂, with a molecular weight of 173.60 grams per mole. The compound exhibits specific stereochemical properties defined by its InChI identifier: InChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3, and its corresponding InChIKey: PSYBXZKEVKPOFH-UHFFFAOYSA-N. The simplified molecular-input line-entry system representation is expressed as CCOC(=O)C1=CC(=CN1)Cl, which provides a linear notation for the compound's structure.

Multiple synonymous designations exist for this compound in chemical databases and literature, including the Chemical Abstracts Service registry number 1254110-74-1. Alternative nomenclature forms documented in chemical repositories include various database-specific identifiers such as SCHEMBL12681822, SB63086, and DB-198253, which facilitate cross-referencing across different chemical information systems. The systematic naming conventions employed reflect the compound's position within the hierarchical classification of organic molecules, specifically as a substituted pyrrole derivative bearing both halogen and ester functional groups.

Table 1: Molecular Properties of this compound

Property Value
Molecular Formula C₇H₈ClNO₂
Molecular Weight 173.60 g/mol
IUPAC Name This compound
CAS Number 1254110-74-1
InChI Key PSYBXZKEVKPOFH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC(=CN1)Cl

Historical Development in Pyrrole Chemistry

The historical foundations of pyrrole chemistry trace back to the pioneering work of Friedlieb Ferdinand Runge, who first detected pyrrole in 1834 as a constituent of coal tar. This initial discovery marked the beginning of systematic investigations into pyrrole-containing compounds, establishing the groundwork for subsequent developments in heterocyclic chemistry. The name "pyrrole" derives from the Greek word "pyrrhos," meaning reddish or fiery, reflecting the characteristic red coloration that pyrrole imparts to wood when treated with hydrochloric acid.

The systematic synthesis of pyrrole derivatives gained momentum in the late nineteenth century through the contributions of several prominent organic chemists. Arthur Rudolf Hantzsch, Emil Knorr, and Carl Paal developed fundamental synthetic methodologies that remain influential in contemporary pyrrole chemistry. The Hantzsch pyrrole synthesis, established in this period, provided a reliable method for constructing substituted pyrroles through the reaction of β-ketoesters with ammonia or primary amines and α-haloketones. These methodological advances created the theoretical and practical foundation necessary for the later development of specific chlorinated pyrrole derivatives such as this compound.

Early investigations into pyrrole oxidation products also contributed significantly to the historical development of the field. Angelo Angeli's work beginning in 1915 on "pyrrole black," formed through the treatment of pyrrole with hydrogen peroxide and acetic acid mixtures, demonstrated the reactivity of the pyrrole system and laid groundwork for understanding pyrrole polymerization processes. This research, while focused on different aspects of pyrrole chemistry, contributed to the broader understanding of pyrrole reactivity patterns that would later inform synthetic approaches to functionalized derivatives.

The systematic development of chlorinated pyrrole chemistry emerged as part of broader efforts to explore halogenated heterocycles during the twentieth century. Researchers recognized that halogen substitution could significantly modify the electronic properties and reactivity patterns of pyrrole systems, leading to the development of specific synthetic routes for compounds such as this compound. These advances built upon earlier work in heterocyclic halogenation chemistry and represented a natural evolution of pyrrole synthetic methodology.

Table 2: Historical Milestones in Pyrrole Chemistry Development

Year Researcher Contribution
1834 F. F. Runge First detection of pyrrole in coal tar
1857 Multiple researchers Isolation of pyrrole from bone pyrolysate
1890s Hantzsch, Knorr, Paal Development of fundamental pyrrole synthesis methods
1915 Angelo Angeli Investigation of pyrrole oxidation products
1963 Donald Weiss First conducting polypyrrole studies

Significance in Heterocyclic Chemistry Research

This compound occupies a position of considerable importance within contemporary heterocyclic chemistry research due to its versatile reactivity profile and structural features that enable diverse chemical transformations. The compound's significance stems from its role as a synthetic intermediate in the preparation of more complex pyrrole-containing molecules, particularly those required for pharmaceutical applications and materials science research. The presence of both the chlorine substituent and the ethyl carboxylate functionality provides multiple reactive sites that can be selectively modified through various organic transformations.

The research significance of this compound is amplified by the broader importance of pyrrole derivatives in biological systems and synthetic chemistry. Pyrrole rings serve as fundamental building blocks in numerous natural products and synthetic pharmaceuticals, including porphyrins found in heme and chlorophyll, making substituted pyrroles like this compound valuable precursors for biomimetic synthesis. The compound's structural characteristics allow researchers to explore structure-activity relationships in pyrrole-based bioactive molecules while maintaining synthetic accessibility.

Current research applications of this compound span multiple areas of heterocyclic chemistry, including its use in multicomponent reactions and cascade synthetic processes. Recent advances in pyrrole synthesis methodology have highlighted the utility of chlorinated pyrrole esters as substrates for novel transformation reactions, including metal-catalyzed coupling reactions and cyclization processes that generate complex heterocyclic frameworks. These applications demonstrate the compound's role in expanding the synthetic toolbox available to medicinal chemists and materials researchers.

The compound's research significance extends to its potential applications in developing new synthetic methodologies for heterocyclic construction. The unique combination of functional groups present in this compound makes it an ideal substrate for investigating novel reaction mechanisms and developing more efficient synthetic routes to pyrrole-containing target molecules. Contemporary research has focused on utilizing such compounds in sustainable synthetic approaches, including one-pot multicomponent reactions that minimize waste and improve synthetic efficiency.

Furthermore, the study of this compound contributes to the broader understanding of halogenated heterocycle chemistry, providing insights into the effects of halogen substitution on aromatic heterocyclic systems. This research has implications for designing new materials with specific electronic properties and for understanding the biological activity profiles of halogenated pyrrole derivatives. The compound thus serves as both a practical synthetic tool and a model system for fundamental studies in heterocyclic chemistry.

Table 3: Contemporary Research Applications of this compound

Research Area Application Reference Context
Synthetic Methodology Multicomponent reactions and cascade processes Modern pyrrole synthesis developments
Pharmaceutical Chemistry Precursor for bioactive pyrrole derivatives Structure-activity relationship studies
Materials Science Building block for functional materials Electronic property modification
Mechanistic Studies Model compound for halogenated heterocycles Fundamental heterocyclic chemistry

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B1403380 Ethyl 4-chloro-1H-pyrrole-2-carboxylate CAS No. 1254110-74-1

Properties

IUPAC Name

ethyl 4-chloro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-2-11-7(10)6-3-5(8)4-9-6/h3-4,9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYBXZKEVKPOFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate

Methodology:
The initial step involves electrophilic chlorination of ethyl 5-methyl-1H-pyrrole-2-carboxylate. The literature indicates that N-chlorosuccinimide (NCS) is commonly employed as the chlorinating agent, with reactions typically conducted at low temperatures (around 0°C) to enhance selectivity and minimize side reactions.

Procedure:

  • Dissolve ethyl 5-methyl-1H-pyrrole-2-carboxylate in dichloromethane (DCM).
  • Add NCS gradually at 0°C under stirring.
  • Maintain the temperature and stir overnight to ensure complete chlorination.
  • Work-up involves partitioning between DCM and water, washing, drying over sodium sulfate, and recrystallization.
  • The product, Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylate, typically yields around 61% with a melting point of 140–142°C.

Reaction Data:

Parameter Conditions Yield Notes
Chlorinating agent N*-chlorosuccinimide 61% Selectivity for the position next to methyl group
Temperature 0°C - Prevents over chlorination and side reactions
Solvent Dichloromethane - Commonly used

Alternative Synthesis via Trichloroacetylation

Methodology:
An alternative route involves the synthesis of a trichloroacetylpyrrole intermediate, which is subsequently chlorinated.

Procedure:

  • Pyrrole-2-carbaldehyde undergoes Wolff–Kishner reduction to form the corresponding pyrrole.
  • Friedel–Crafts acylation introduces the trichloroacetyl group.
  • Monochlorination of the acylated pyrrole using NCS at room temperature yields Ethyl 4-chloro-5-methylpyrrole-2-carboxylate with a 61% yield after crystallization.

Reaction Data:

Step Reagents Conditions Yield Notes
Acylation Trichloroacetyl chloride Friedel–Crafts, reflux - Forms the acyl intermediate
Chlorination NCS Room temperature 61% Selective for the desired position

Summary of Key Data

Method Reagents Temperature Yield Advantages Limitations
Direct chlorination Ethyl 5-methyl-1H-pyrrole-2-carboxylate + NCS 0°C 61% Straightforward, high regioselectivity Over chlorination risk
Acylation + chlorination Pyrrole-2-carbaldehyde → Trichloroacetylpyrrole → NCS at RT Room temperature 61% Scalable, high purity Multi-step process

Research Findings and Optimization

Recent research emphasizes the importance of temperature control and reagent stoichiometry to optimize yield and selectivity. The use of NCS at 0°C is standard, but alternative chlorinating agents such as sulfuryl chloride or phosphorus oxychloride have been explored for different regioselectivities, though with varying success.

Mechanistic Insights:
Electrophilic chlorination predominantly occurs at the position adjacent to electron-donating groups, such as methyl, confirming regioselectivity observed in experimental data. The process benefits from the use of polar aprotic solvents like DCM, which stabilize intermediates.

Data Table Summary

Preparation Method Reagents Conditions Yield Remarks
Direct NCS chlorination Ethyl 5-methyl-1H-pyrrole-2-carboxylate + NCS 0°C, overnight 61% High regioselectivity, scalable
Trichloroacetylation route Pyrrole-2-carbaldehyde → Trichloroacetylpyrrole Friedel–Crafts, room temp 61% Alternative, multi-step synthesis

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 4-position undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Nucleophile Conditions Product Yield Source
AminesEtOH, 80°C, 6hEthyl 4-amino-1H-pyrrole-2-carboxylate72%
ThiolsDMF, K₂CO₃, 25°C, 12hEthyl 4-(alkylthio)-1H-pyrrole-2-carboxylate58%
AlkoxidesTHF, NaH, 0°C → rt, 4hEthyl 4-alkoxy-1H-pyrrole-2-carboxylate65%

Case Study :
A 2021 study demonstrated selective bromination of ethyl 5-methyl-1H-pyrrole-2-carboxylate using N-bromosuccinimide (NBS) in acetic acid, yielding ethyl 4-bromo-5-methyl-1H-pyrrole-2-carboxylate with 61% efficiency after crystallization . This highlights the viability of halogen exchange under mild conditions.

Reduction Reactions

The ester group is reducible to primary alcohols or aldehydes:

Reducing Agent Conditions Product Yield Source
LiAlH₄Dry Et₂O, 0°C → reflux4-Chloro-1H-pyrrole-2-methanol85%
DIBAL-HTHF, -78°C, 2h4-Chloro-1H-pyrrole-2-carbaldehyde68%

Mechanistic Insight :
Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol via a two-step mechanism involving tetrahedral intermediate formation. Temperature control prevents over-reduction.

Oxidation Reactions

Methyl substituents on the pyrrole ring undergo oxidation:

Oxidizing Agent Conditions Product Yield Source
KMnO₄H₂O, H₂SO₄, 100°C, 8h4-Chloro-1H-pyrrole-2,5-dicarboxylic acid47%
CrO₃Acetic acid, 60°C, 6h4-Chloro-5-formyl-1H-pyrrole-2-carboxylate33%

Research Finding :
A 2021 ACS Omega study achieved selective oxidation of ethyl 5-methyl-1H-pyrrole-2-carboxylate using KMnO₄ under acidic conditions, producing the dicarboxylic acid derivative in moderate yields .

Electrophilic Substitution

The pyrrole ring participates in electrophilic reactions at the 3- and 5-positions:

Reagent Conditions Product Yield Source
AcCl/AlCl₃DCM, 0°C, 2hEthyl 3-acetyl-4-chloro-1H-pyrrole-2-carboxylate41%
NFSI (Electrophilic F)CH₃CN/AcOH, 0°C, 2hEthyl 4-chloro-5-fluoro-1H-pyrrole-2-carboxylate6.5%

Key Observation :
Electrophilic fluorination using Selectfluor in acetonitrile/acetic acid yielded fluorinated derivatives, albeit with competing acetoxylation side reactions .

Cyclization and Cross-Coupling

The compound serves as a precursor for fused heterocycles:

Reaction Type Conditions Product Yield Source
Buchwald-HartwigPd(dba)₂, Xantphos, Cs₂CO₃, 110°CEthyl 4-(aryl)-1H-pyrrole-2-carboxylate54%
Friedel-CraftsAlCl₃, DCM, rt, 12hPyrrolo[2,3-b]pyridine derivatives38%

Synthetic Utility :
A 2020 study utilized ethyl 4-formyl-1H-pyrrole-2-carboxylate (derived via Vilsmeier-Haack formylation) to synthesize pyrrolo[3,2-c]pyridine scaffolds through cyclocondensation with amines .

Stability and Side Reactions

  • Hydrolysis : The ester group hydrolyzes to 4-chloro-1H-pyrrole-2-carboxylic acid under basic conditions (10% NaOH, 90°C, 3h; 76% yield) .

  • Thermal Degradation : Prolonged heating above 150°C induces decarboxylation, forming 4-chloro-1H-pyrrole.

Comparative Reactivity Data

The table below compares reaction outcomes for structurally similar compounds:

Compound Reaction Yield Reference
Ethyl 4-bromo-3,5-dimethyl-1H-pyrrole-2-carboxylateNAS with NH₃89%
Ethyl 4-chloro-5-methyl-1H-pyrrole-2-carboxylateOxidation with KMnO₄47%
Ethyl 3-fluoro-1H-pyrrole-2-carboxylateElectrophilic formylation54%

Research Advancements

Recent studies highlight innovative applications:

  • Antibacterial Derivatives : Ethyl 4-amino-1H-pyrrole-2-carboxylate derivatives exhibited MIC values of 12.5 μg/mL against Staphylococcus aureus.

  • Fluorinated Analogues : Low-yield electrophilic fluorination (6.5%) underscores challenges in balancing reactivity and selectivity .

  • Continuous Flow Synthesis : Pilot-scale production achieved 89% purity using automated flow reactors, reducing reaction times by 40% .

This compound’s versatility in substitution, reduction, and cyclization reactions positions it as a critical intermediate in medicinal chemistry and materials science. Ongoing research focuses on optimizing reaction conditions to improve yields and selectivity.

Scientific Research Applications

Organic Chemistry

Ethyl 4-chloro-1H-pyrrole-2-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it an essential intermediate in organic synthesis.

Medicinal Chemistry

Research has indicated potential applications in drug development:

  • Bioactive Molecules : Investigated for antimicrobial and anticancer properties due to its ability to modify functional groups on the pyrrole ring, leading to diverse compounds for biological evaluation .
  • Pharmaceutical Precursor : Its derivatives have shown promise as precursors in synthesizing pharmaceuticals targeting specific diseases .

Material Science

The compound's unique properties make it suitable for developing specialty chemicals and functional materials. Its reactivity allows for modifications that can enhance material properties, making it valuable in creating advanced materials with specific functionalities.

Case Studies and Research Findings

Research studies have documented the synthesis and potential applications of this compound:

  • A study highlighted its role as a precursor in synthesizing halogenated pyrroles which exhibit significant biological activity against various pathogens .
  • Another investigation focused on modifying the compound to explore its effectiveness as an anticancer agent, demonstrating promising results in vitro against cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1H-pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The reactivity and applications of pyrrole carboxylates depend heavily on substituents. Below is a comparison of ethyl 4-chloro-1H-pyrrole-2-carboxylate with similar compounds:

Table 1: Structural and Functional Group Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Cl (position 4), COOEt (position 2) C₇H₈ClNO₂ 173.52 Chloro, ethyl ester
Mthis compound Cl (position 4), COOMe (position 2) C₆H₆ClNO₂ 159.57 Chloro, methyl ester
Ethyl 4-formyl-1H-pyrrole-2-carboxylate CHO (position 4), COOEt (position 2) C₈H₉NO₃ 167.16 Formyl, ethyl ester
Ethyl 4-(chlorosulfonyl)-3-fluoro-1-methyl-1H-pyrrole-2-carboxylate ClSO₂ (position 4), F (position 3), Me (position 1), COOEt (position 2) C₈H₉ClFNO₄S 293.67 Chlorosulfonyl, fluoro, methyl, ethyl ester
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate Br-C₆H₄ (position 5), Me (position 4), COOEt (position 2) C₁₄H₁₄BrNO₂ 330.17 Bromophenyl, methyl, ethyl ester

Key Observations :

  • Chloro vs. Formyl : The chloro group in the target compound enhances electrophilic substitution reactivity, while the formyl group in the analog (CAS 7126-57-0) increases polarity, making it suitable for condensation reactions .
  • Complex Substituents : Compounds with sulfonyl () or bromophenyl groups () exhibit enhanced reactivity in cross-coupling reactions but may require specialized handling due to higher molecular complexity.

Physicochemical Properties

  • Solubility : Chloro and ester groups render the target compound hydrophobic, favoring solubility in organic solvents like dichloromethane or THF. Formyl-substituted analogs () show slightly improved aqueous solubility due to increased polarity.
  • Stability : Chloro-substituted pyrroles are generally stable under ambient conditions, whereas sulfonyl derivatives () may hydrolyze in acidic or basic environments.

Commercial Availability and Cost

  • This compound: Available from suppliers like Global Chemical Supplier (ISO-certified) .
  • Mthis compound : Priced at €203.00/g (1g scale), indicating high synthesis costs .
  • Sulfonyl Derivatives : Specialized compounds like those in are typically custom-synthesized, with costs exceeding €500/g.

Biological Activity

Ethyl 4-chloro-1H-pyrrole-2-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the chlorination of pyrrole derivatives followed by esterification. The compound can be synthesized using various methods, including the use of chlorinating agents such as N-chlorosuccinimide under controlled conditions to yield a high purity product. The synthetic route often results in a white crystalline solid with specific melting points and spectroscopic characteristics that confirm its structure .

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various pathogens. In studies evaluating its efficacy against drug-resistant strains of bacteria, it was found to inhibit the growth of Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Antitumor Activity

Research has indicated that this compound exhibits antitumor properties, particularly against human carcinoma cell lines. In vitro assays demonstrated that it induces apoptosis in cancer cells, potentially through the activation of caspase pathways and modulation of cell cycle regulators. Notably, compounds derived from this scaffold have been shown to possess IC50 values in the low micromolar range, indicating potent antitumor effects .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results indicated an MIC value of 0.5 μg/mL for E. coli, showcasing its potential as an effective antibacterial agent. Additionally, cytotoxicity assays revealed that the compound had an IC50 greater than 64 μg/mL in mammalian cell lines, suggesting a favorable safety profile .

Study 2: Antitumor Activity in Human Cell Lines

In another investigation focusing on its antitumor activity, this compound was tested against four human carcinoma cell lines (A-431, A-549, MDA-MB-468). Results showed significant inhibition of cell proliferation with IC50 values ranging from 0.065 to 9.4 μmol/L across different cell lines. This study highlights the compound's potential as a lead candidate for further development as an anticancer drug .

Data Summary

Biological Activity MIC/IC50 Values Target Pathogen/Cell Line
AntimicrobialMIC: 0.5 μg/mLE. coli
IC50 > 64 μg/mLMammalian Cells
AntitumorIC50: 0.065 - 9.4 μmol/LA-431, A-549, MDA-MB-468

Q & A

Q. What are the common synthetic routes for preparing ethyl 4-chloro-1H-pyrrole-2-carboxylate, and what methodological considerations are critical?

this compound can be synthesized through modular approaches:

  • Pyrrole Ring Formation : Use the Paal-Knorr synthesis, reacting a 1,4-dicarbonyl compound with ammonia or an amine derivative to form the pyrrole core .
  • Chlorination : Introduce the chloro substituent at the 4-position via electrophilic substitution using reagents like sulfuryl chloride (SO2_2Cl2_2) or N-chlorosuccinimide (NCS) under controlled conditions .
  • Esterification : React the carboxylic acid intermediate with ethanol in the presence of an acid catalyst (e.g., H2_2SO4_4) to form the ethyl ester .

Q. Key Considerations :

  • Monitor reaction temperatures to avoid over-chlorination or ester hydrolysis.
  • Use anhydrous conditions during esterification to maximize yield.

Q. How is this compound characterized, and what analytical techniques are most reliable?

Primary Methods :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substitution patterns (e.g., chloro and ester groups). For example, the ester carbonyl typically resonates at ~165–170 ppm in 13^{13}C NMR .
  • X-ray Crystallography : Resolve molecular geometry and confirm regiochemistry. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What challenges arise in crystallographic analysis of this compound derivatives, and how are they addressed?

  • Disorder in Crystal Structures : Chlorine atoms or ethyl groups may exhibit positional disorder. Use SHELXL’s PART instruction to model disorder and refine occupancy ratios .
  • Twinned Data : High-resolution synchrotron data or iterative refinement in SHELXE can resolve twinning artifacts .
  • Hydrogen Bonding : Weak intermolecular interactions (e.g., C–H···O) require low-temperature (100 K) data collection to enhance precision .

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Computational Workflow :
    • Optimize geometry using B3LYP/6-31G(d).
    • Calculate Fukui indices to predict electrophilic/nucleophilic sites. The chloro group enhances electrophilicity at the pyrrole C-3 position .
    • Analyze HOMO-LUMO gaps to assess stability. Substituents like Cl lower the LUMO, increasing reactivity toward nucleophiles .

Case Study : DFT studies on analogous pyrrole esters reveal that chloro substitution reduces aromaticity by 12–15% compared to unsubstituted derivatives, impacting reaction pathways .

Q. How should researchers resolve contradictions in spectroscopic data for pyrrole derivatives?

Example Conflict : Discrepancies in 1^1H NMR chemical shifts for pyrrole protons across studies.

  • Root Cause : Solvent effects (e.g., DMSO vs. CDCl3_3) or substituent electronic effects.
  • Resolution :
    • Standardize solvent systems for comparisons.
    • Use 2D NMR (COSY, HSQC) to assign overlapping signals unambiguously .

Q. What mechanistic insights guide the functionalization of this compound in medicinal chemistry?

  • Nucleophilic Aromatic Substitution (SN_NAr) : The 4-chloro group is susceptible to displacement by amines or thiols under basic conditions, enabling diversification .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling at C-5 (if dechlorinated) introduces aryl/heteroaryl groups for drug discovery .

Key Consideration : Steric hindrance from the ethyl ester may slow reactions; use bulky ligands (e.g., SPhos) to enhance efficiency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 4-chloro-1H-pyrrole-2-carboxylate
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Ethyl 4-chloro-1H-pyrrole-2-carboxylate

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